molecular formula C15H17BrN4O B7136712 N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide

Cat. No.: B7136712
M. Wt: 349.23 g/mol
InChI Key: QPUWCIHDGPALGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-15(7-2-8-15)14(21)17-9-12-18-13(20-19-12)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUWCIHDGPALGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)NCC2=NC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced through a bromination reaction, and the final step involves the formation of the cyclobutane carboxamide moiety through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the cyclobutane carboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
  • N-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
  • N-[[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide

Uniqueness

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for certain applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.